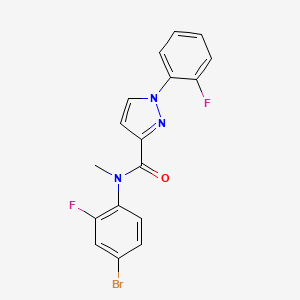
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD0705 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Mécanisme D'action
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its pharmacological effects by binding to the bromodomain of BET proteins, thereby inhibiting their activity. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to the promoter regions of genes. By inhibiting BET proteins, N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide reduces the expression of genes involved in cell proliferation, inflammation, and other pathological processes.
Biochemical and Physiological Effects
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases. N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have a high selectivity for BET proteins and does not affect the activity of other bromodomain-containing proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. It has also been reported to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide include its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide, including the development of more potent and selective inhibitors of BET proteins. The use of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide in combination with other drugs for the treatment of cancer and other diseases is also an area of active research. In addition, the role of BET proteins in various physiological and pathological processes is still not fully understood, and further studies are needed to elucidate their functions.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves a series of chemical reactions, starting with the reaction of 2-bromo-1-phenyl-1H-indene with methyl 3-aminobenzoate to form 2-(3-aminobenzo[b]furan-2-yl)-1-phenylethan-1-one. The intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to form N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide. The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been reported in several research articles, and the compound has been synthesized using different methods.
Applications De Recherche Scientifique
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing apoptosis. N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-9-6-12(18-20-9)8-15(19)17-14-5-2-10-7-11(16)3-4-13(10)14/h3-4,6-7,14H,2,5,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHFHLUFGCOIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC2CCC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![N-tert-butyl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7634678.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine](/img/structure/B7634719.png)
![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)
![1-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7634738.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)